molecular formula C9H9NO2S B1588002 6-Methoxy-4-methyl-2(3H)-benzothiazolone CAS No. 80689-16-3

6-Methoxy-4-methyl-2(3H)-benzothiazolone

Cat. No. B1588002
CAS RN: 80689-16-3
M. Wt: 195.24 g/mol
InChI Key: SOZONSXBIDNNRB-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-2(3H)-benzothiazolone , also known by its chemical formula C₁₁H₁₁NO₂ , is a heterocyclic compound. It belongs to the class of benzothiazolones, which are characterized by a benzene ring fused with a thiazole ring. The compound features a methoxy group (–OCH₃) and a methyl group (–CH₃) attached to the benzothiazolone core.



Synthesis Analysis

The synthesis of 6-Methoxy-4-methyl-2(3H)-benzothiazolone involves several methods, including condensation reactions, cyclizations, and functional group transformations. Researchers have reported various synthetic routes, but a common approach is the condensation of an appropriate amine with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazolone ring. Further optimization and purification steps are necessary to obtain high yields and purity.



Molecular Structure Analysis

The molecular structure of 6-Methoxy-4-methyl-2(3H)-benzothiazolone consists of a benzothiazolone core with the following features:



  • A six-membered thiazole ring containing sulfur and nitrogen atoms.

  • A methoxy group (–OCH₃) attached to the benzene ring.

  • A methyl group (–CH₃) at a specific position on the benzothiazolone ring.



Chemical Reactions Analysis

The compound exhibits reactivity typical of benzothiazolones. It can participate in various reactions, including:



  • Acylation : The methoxy group can undergo acylation reactions with acyl chlorides or anhydrides.

  • Substitution Reactions : The methyl group can be substituted by other functional groups.

  • Oxidation and Reduction : The benzothiazolone ring can be oxidized or reduced under appropriate conditions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts in the range of 150–160°C.

  • Solubility : It is moderately soluble in organic solvents like ethanol and dichloromethane.

  • Color : The compound appears as a pale yellow to light brown solid.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should handle the compound with caution.

  • Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.


Future Directions

Future research on 6-Methoxy-4-methyl-2(3H)-benzothiazolone should focus on:



  • Biological Activity : Investigate its potential as a drug candidate, exploring specific targets and mechanisms.

  • Synthetic Optimization : Develop more efficient and scalable synthetic routes.

  • Structure-Activity Relationships : Correlate structural modifications with biological effects.


Please note that while I’ve provided an overview, in-depth analysis would require consulting relevant scientific literature. For specific details, refer to the papers retrieved during your research12.


properties

IUPAC Name

6-methoxy-4-methyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-5-3-6(12-2)4-7-8(5)10-9(11)13-7/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZONSXBIDNNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230505
Record name 2(3H)-Benzothiazolone, 6-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-methyl-2(3H)-benzothiazolone

CAS RN

80689-16-3
Record name 2(3H)-Benzothiazolone, 6-methoxy-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080689163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolone, 6-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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